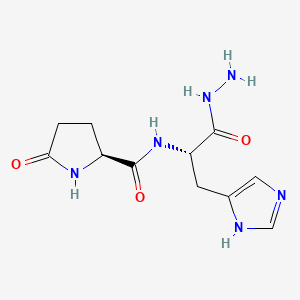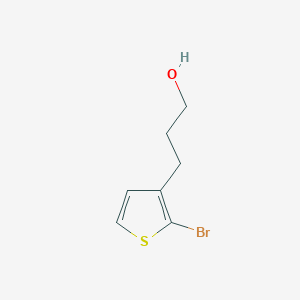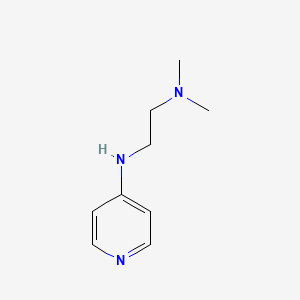
N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-yl group and the other nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine typically involves the reaction of pyridin-4-ylamine with N,N-dimethylethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, such as alkyl halides, under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-dimethyl-N-pyridin-2-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
N,N-dimethyl-N-pyridin-3-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 3-position.
N,N-dimethyl-N-pyridin-4-ylmethyl-ethane-1,2-diamine: Similar structure but with a methyl group attached to the pyridine ring.
The uniqueness of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of dimethyl groups can affect the compound’s ability to form complexes and interact with molecular targets .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)8-7-11-9-3-5-10-6-4-9/h3-6H,7-8H2,1-2H3,(H,10,11) |
InChI Key |
VCPZESIOTVDMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
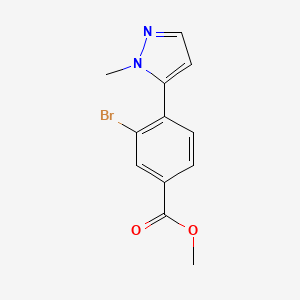
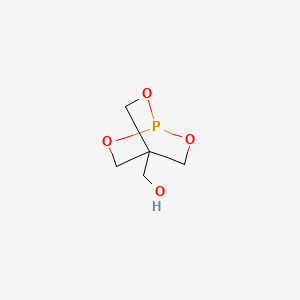
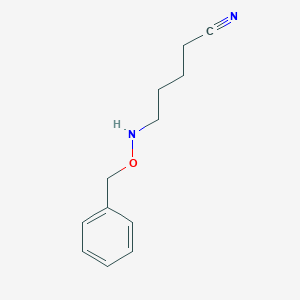
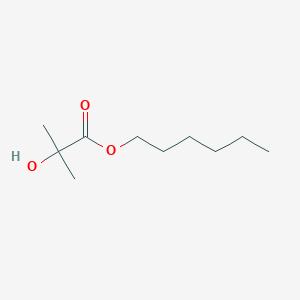
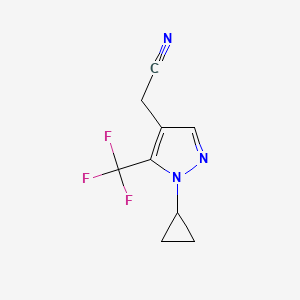
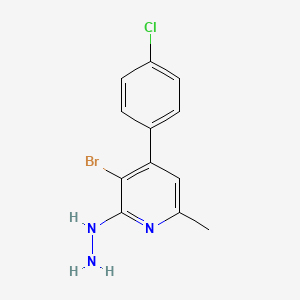
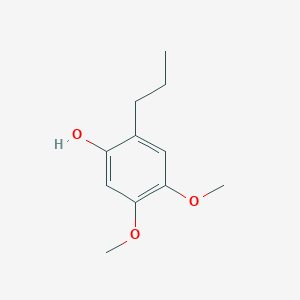
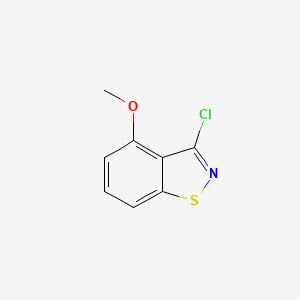
![6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8694623.png)
![1,4-Dioxaspiro[4.4]nonane-7-ethanol](/img/structure/B8694625.png)
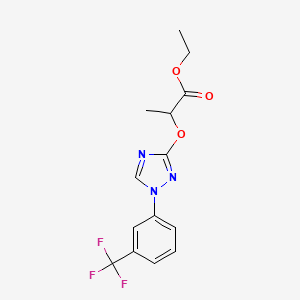
![Ethyl 3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylate](/img/structure/B8694633.png)
